3-acetylbenzenesulfonyl Chloride

Catalog No.
S672449
CAS No.
73035-16-2
M.F
C8H7ClO3S
M. Wt
218.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-acetylbenzenesulfonyl Chloride

CAS Number

73035-16-2

Product Name

3-acetylbenzenesulfonyl Chloride

IUPAC Name

3-acetylbenzenesulfonyl chloride

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

InChI

InChI=1S/C8H7ClO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3

InChI Key

CGMBNEIGZOCPPP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

The exact mass of the compound 3-acetylbenzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Acetylbenzenesulfonyl chloride (CAS 73035-16-2) is a highly versatile, bifunctional aromatic building block characterized by a reactive sulfonyl chloride group and a meta-positioned acetyl moiety. In industrial and medicinal chemistry procurement, it is primarily sourced for the synthesis of complex sulfonamides and sulfonate esters where orthogonal reactivity is required. The compound typically presents as a low-melting solid (melting point 38–48 °C) and requires storage under an inert atmosphere at 2–8 °C to prevent hydrolysis . Its dual functionality allows for initial rapid coupling with amines or alcohols, followed by downstream derivatization of the acetyl group via reductive amination or condensation, making it a critical precursor for advanced pharmaceutical intermediates.

Procuring generic benzenesulfonyl chloride or the closely related 4-acetylbenzenesulfonyl chloride (para-isomer) as a substitute for 3-acetylbenzenesulfonyl chloride frequently leads to critical failures in target binding and downstream synthesis. The meta-positioning of the acetyl group dictates a specific steric and electronic profile that is non-interchangeable in structure-activity relationship (SAR) optimization. For example, in the development of dual MDM2/XIAP inhibitors, shifting the acetyl group from the meta to the para position results in a drastic loss of biological potency due to spatial misalignment within the binding pocket[1]. Furthermore, the meta-acetyl group exerts a different electronic withdrawing effect on the sulfonyl chloride compared to the para-isomer, altering coupling kinetics during late-stage sulfonamide formation and making the two isomers practically non-interchangeable for strict synthetic workflows.

Regioselective Potency: Meta-Acetyl vs. Para-Acetyl Substitution

In the optimization of tetrahydroquinoline-based dual MDM2/XIAP inhibitors, the regiochemistry of the acetyl group on the benzenesulfonyl moiety proved critical for efficacy. Synthesis utilizing 3-acetylbenzenesulfonyl chloride yielded a highly potent inhibitor (Compound 3e). When the synthesis was altered to use 4-acetylbenzenesulfonyl chloride (shifting the acetyl group to the para position), the resulting compound (Compound 3f) exhibited a 7.5-fold reduction in target potency[1].

Evidence DimensionIn vitro antiproliferative activity (IC50) against cancer cell lines
Target Compound Data0.2 µM (using 3-acetylbenzenesulfonyl chloride precursor)
Comparator Or Baseline1.5 µM (using 4-acetylbenzenesulfonyl chloride precursor)
Quantified Difference7.5-fold drop in potency when substituting the meta-isomer with the para-isomer
ConditionsIn vitro assay evaluating dual MDM2/XIAP inhibition

Demonstrates that the meta-isomer cannot be substituted with the para-isomer without severely compromising the biological efficacy of the final pharmaceutical product.

High-Yield Sulfonamide Coupling in Complex Hybrid Synthesis

The processability of 3-acetylbenzenesulfonyl chloride is highlighted by its efficient coupling with sterically demanding secondary amines. In the synthesis of 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids, 3-acetylbenzenesulfonyl chloride was reacted with a complex piperazine intermediate in anhydrous DMF using potassium carbonate as a base. This reaction proceeded smoothly to afford the target sulfonamide in an 82% yield without the need for extreme temperatures or aggressive coupling reagents [1].

Evidence DimensionSulfonamide formation yield
Target Compound Data82% isolated yield
Comparator Or BaselineStandard complex amine coupling baselines (typically 50-70%)
Quantified DifferenceConsistently high yield (>80%) for late-stage functionalization
ConditionsAnhydrous DMF, K2CO3 base, room temperature to mild heating

High coupling efficiency minimizes the consumption of expensive late-stage intermediates and simplifies downstream purification in pharmaceutical manufacturing.

Thermal Handling and Storage Stability

3-Acetylbenzenesulfonyl chloride possesses a melting point of 38–48 °C, meaning it transitions between a crystalline powder and a fused solid depending on ambient laboratory conditions. Because sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis into inactive sulfonic acids, this compound requires strict storage at 2–8 °C under an inert atmosphere. Its low melting point allows for easy liquefaction via gentle warming, facilitating precise volumetric transfer in anhydrous solvent systems (e.g., DCM or THF) during large-scale processing.

Evidence DimensionMelting point and physical state
Target Compound Data38.0–48.0 °C (low-melting solid)
Comparator Or BaselineStandard benzenesulfonyl chloride (liquid at room temperature, MP 14.5 °C)
Quantified DifferenceRequires mild heating to melt or direct dissolution as a solid, unlike liquid analogs
ConditionsStandard atmospheric pressure, controlled storage (2-8 °C)

Understanding its thermal transition is essential for designing reproducible material transfer and preventing moisture-induced degradation during scale-up.

Synthesis of Dual-Targeted Kinase and Apoptosis Inhibitors

Directly following from its proven superiority over the para-isomer, this compound is the optimal building block for synthesizing tetrahydroquinoline-based MDM2/XIAP inhibitors, where the meta-acetyl group ensures perfect steric alignment in the binding pocket [1].

Orthogonal Late-Stage Functionalization in Drug Discovery

Ideal for workflows requiring a two-step functionalization. The highly reactive sulfonyl chloride can be coupled to complex amines (e.g., piperazines or quinazolines) in high yields (>80%), leaving the meta-acetyl group intact for subsequent reductive amination or condensation reactions [2].

Development of Novel Antimalarial Hybrids

Due to its reliable reactivity in anhydrous DMF/K2CO3 systems, it is a preferred precursor for generating substituted sulfonamide-quinazoline hybrids, allowing for rapid library generation in structure-activity relationship (SAR) campaigns [2].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Acetylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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